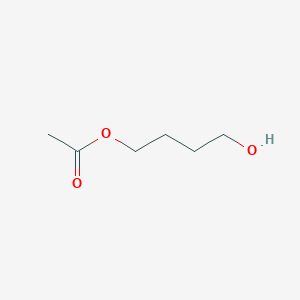

4-Hydroxybutyl acetate

CAS No.: 35435-68-8

Cat. No.: VC13856693

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35435-68-8 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | 4-hydroxybutyl acetate |

| Standard InChI | InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3 |

| Standard InChI Key | FLVQOAUAIBIIGO-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCCCO |

| Canonical SMILES | CC(=O)OCCCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

4-Hydroxybutyl acetate is characterized by a molecular weight of 132.16 g/mol and the IUPAC name 4-hydroxybutyl acetate . Its structure combines a four-carbon hydroxybutyl chain with an acetylated terminal oxygen, conferring balanced hydrophilicity and lipophilicity. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not explicitly reported |

| Solubility | Miscible in water |

| Appearance | Clear, colorless liquid |

| Odor | Fruity |

The compound’s polarity arises from its hydroxyl group, while the acetate moiety enhances stability against hydrolysis compared to simpler esters .

Structural Isomerism and Analogues

Structural analogues such as 2-hydroxyethyl acetate and butyl acetate differ in hydroxyl positioning and alkyl chain length, respectively. These variations influence solubility and reactivity:

-

Butyl acetate: Lacks a hydroxyl group, reducing polarity and increasing volatility.

-

2-Hydroxyethyl acetate: Shorter carbon chain limits hydrophobic interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of 4-hydroxybutanol with acetic acid under acidic catalysis (e.g., sulfuric acid) remains the primary synthetic route . Reaction conditions typically involve:

-

Temperature: 60–80°C

-

Duration: 4–6 hours

-

Catalyst Loading: 1–5% w/w

The reaction proceeds via nucleophilic acyl substitution, with water removal (e.g., Dean-Stark trap) driving equilibrium toward ester formation .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key steps include:

-

Feedstock Mixing: 4-Hydroxybutanol and acetic acid in stoichiometric ratios.

-

Catalytic Esterification: Heterogeneous catalysts (e.g., ion-exchange resins) enhance efficiency.

-

Distillation: Fractional distillation isolates 4-hydroxybutyl acetate (>95% purity).

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

-

Oxidation: The hydroxyl group oxidizes to a ketone, yielding 4-acetoxybutanal () under strong oxidizing agents like .

-

Reduction: Catalytic hydrogenation cleaves the acetate group, regenerating 4-hydroxybutanol.

Polymerization and Copolymerization

4-Hydroxybutyl acetate participates in radical-initiated copolymerization with acrylic acid and methacrylate monomers. Resulting polymers exhibit enhanced adhesion and thermal stability, making them ideal for:

-

Coatings: Automotive finishes resistant to UV degradation.

-

Adhesives: Pressure-sensitive tapes with improved flexibility.

Biological and Toxicological Insights

Metabolic Pathways

In vivo studies in rats demonstrate hepatic conversion of 4-hydroxybutyl acetate to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a potent carcinogen . This transformation involves:

-

Ester Hydrolysis: Release of acetic acid and 4-hydroxybutanol .

-

Nitrosation: Reaction with nitrosating agents in the bladder epithelium .

Carcinogenicity and Mitigation Strategies

Chronic exposure to BBN induces transitional cell carcinoma in rodent bladders, with incidence rates exceeding 70% in untreated controls . Remarkably, co-administration of vitamin A acetate (100 IU/g diet) reduces tumor incidence by 40% () through inhibition of keratinization and squamous metaplasia .

Industrial and Research Applications

Solvent Systems

4-Hydroxybutyl acetate’s dual solubility profile makes it ideal for:

-

Biochemical Assays: Dissolving hydrophobic reagents without denaturing proteins.

-

Paints and Inks: Slow evaporation rate ensures even pigment distribution.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing anticholinergic drugs and nonsteroidal anti-inflammatory agents (NSAIDs). Its hydroxyl group facilitates conjugation with active pharmaceutical ingredients (APIs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume